2-Methoxy-1-formylpiperidine

Catalog No.
S1931793
CAS No.
61020-07-3
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
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2-Methoxy-1-formylpiperidine

CAS Number

61020-07-3

Product Name

2-Methoxy-1-formylpiperidine

IUPAC Name

2-methoxypiperidine-1-carbaldehyde

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-10-7-4-2-3-5-8(7)6-9/h6-7H,2-5H2,1H3

InChI Key

GMXVFNHJKDDELJ-UHFFFAOYSA-N

SMILES

COC1CCCCN1C=O

Canonical SMILES

COC1CCCCN1C=O

2-Methoxy-1-formylpiperidine is an organic compound with the molecular formula C7_7H13_13NO2_2. It features a piperidine ring substituted with a methoxy group at the second position and a formyl group at the first position. This compound is characterized by its unique structural properties, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both the methoxy and formyl groups enhances its utility as a versatile building block in chemical synthesis.

Due to the functional groups present:

  • Nucleophilic Substitution: The formyl group can participate in nucleophilic addition reactions, making it a useful intermediate in organic synthesis.
  • Condensation Reactions: The compound can react with amines or other nucleophiles to form imines or related structures.
  • Reduction: The formyl group can be reduced to an alcohol, leading to derivatives that may have different biological activities.
  • Oxidation: Under certain conditions, the methoxy group may be oxidized to a corresponding carbonyl compound.

These reactions highlight its potential as a reactive intermediate in synthetic pathways.

  • Antimicrobial: Some piperidine derivatives exhibit antimicrobial properties, potentially making 2-Methoxy-1-formylpiperidine useful in developing new antibiotics.
  • CNS Activity: Given that many piperidine derivatives are known for their central nervous system effects, this compound might also have implications in neuropharmacology.

Further research is needed to establish specific biological activities for 2-Methoxy-1-formylpiperidine.

Several methods have been reported for synthesizing 2-Methoxy-1-formylpiperidine:

  • Formylation of Piperidine: This method involves the reaction of piperidine with formic acid or its derivatives under controlled conditions. The reaction typically requires heating and may involve catalysts to enhance yield .
  • Methoxylation followed by Formylation: In this approach, piperidine is first methoxylated using methanol and a suitable catalyst, followed by subsequent formylation using formic acid or an equivalent reagent.
  • Direct Synthesis from Precursors: Utilizing commercially available precursors, such as 2-methoxypyridine or related compounds, can also lead to the formation of 2-Methoxy-1-formylpiperidine through tailored synthetic routes.

These methods vary in complexity and yield, with some requiring more stringent conditions than others.

2-Methoxy-1-formylpiperidine has several potential applications:

  • Intermediate in Organic Synthesis: Its unique structure allows it to serve as an intermediate for synthesizing other complex molecules.
  • Pharmaceutical Development: Due to its possible biological activities, it may be explored as a lead compound for developing new therapeutic agents.
  • Chemical Research: It can be used in studies related to chemical reactivity and mechanism exploration due to its functional groups.

Several compounds share structural similarities with 2-Methoxy-1-formylpiperidine, including:

Compound NameStructureUnique Features
PiperidineC5_5H11_{11}NBasic amine structure; widely used as a solvent.
N-MethylpiperidineC6_6H13_{13}NMethyl substitution enhances solubility.
1-AcetylpiperidineC7_7H13_{13}NOAcetyl group provides different reactivity.
N-FormylpiperidineC6_6H11_{11}NDirectly related; lacks methoxy substitution.

The uniqueness of 2-Methoxy-1-formylpiperidine lies in its combination of both methoxy and formyl groups on the piperidine ring, which may provide distinct chemical reactivity and potential biological activity compared to these similar compounds. Further comparative studies could elucidate the specific advantages of this compound over others in medicinal chemistry and organic synthesis contexts.

Catalytic Formic Acid-Mediated Reactions

Catalytic formic acid-mediated formylation represents one of the most fundamental approaches for synthesizing 2-methoxy-1-formylpiperidine derivatives. These methodologies exploit the inherent reactivity of formic acid in the presence of various catalytic systems to achieve nitrogen formylation under controlled conditions [1].

The application of melaminetrisulfonic acid as a catalyst has demonstrated exceptional efficiency in solvent-free formylation processes. Under these conditions, piperidine derivatives, including 2-methoxy-substituted variants, undergo formylation with formic acid at 60 degrees Celsius within 40 to 90 minutes reaction times. The mechanism proceeds through protonation of formic acid by the catalyst, followed by nucleophilic attack of the amine nitrogen, and subsequent water elimination to form the desired formamide product [1].

Molecular iodine has emerged as an effective catalyst for nitrogen-formylation reactions under solvent-free conditions. The optimized reaction conditions involve 5 mole percent molecular iodine with two equivalents of formic acid at 70 degrees Celsius for 2 hours. This methodology demonstrates excellent functional group tolerance and produces formamides in good to excellent yields. The catalytic mechanism operates through in situ generation of hydrogen iodide, which activates formic acid toward nucleophilic attack by the piperidine nitrogen [1].

Thiamine hydrochloride has been reported as an environmentally benign catalyst for nitrogen-formylation reactions. This vitamin-derived catalyst activates formic acid through hydrogen bonding interactions, facilitating nucleophilic attack by secondary amines such as piperidine derivatives. The reaction proceeds under ambient temperature conditions with yields ranging from 88 to 96 percent, making it particularly suitable for temperature-sensitive substrates [1].

Sulfated tungstate serves as an efficient heterogeneous catalyst for formylation reactions. The optimized conditions require 10 mole percent catalyst with 1.2 equivalents of formic acid at 70 degrees Celsius for 10 to 45 minutes. This catalyst system demonstrates excellent recyclability, maintaining activity for up to four cycles without significant degradation. The mechanism involves adsorption of formic acid onto the catalyst surface, enhancing its electrophilicity toward nucleophilic attack [1].

The application of fluorous silica gel-supported hafnium complex has shown remarkable efficiency in aqueous formic acid systems. Operating at 1 mole percent catalyst loading with 3 equivalents of formic acid at 70 degrees Celsius, this system achieves high yields for aromatic and aliphatic amines. The catalyst demonstrates recyclability for three cycles and shows enhanced performance with electron-rich substrates compared to electron-deficient systems [1].

Organic Acid Ester Utilization Strategies

Organic acid ester methodologies represent a sophisticated approach to formylation that leverages the enhanced reactivity of activated formylating agents. These strategies typically involve the preparation of reactive intermediates that facilitate formyl group transfer under milder conditions compared to direct formic acid methods [2] [3].

The Fischer esterification mechanism provides fundamental understanding for these transformations. The process involves protonation of the carbonyl oxygen by acid catalysts, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen. This mechanism is reversible, requiring strategies such as excess reagent use or water removal to drive the reaction toward completion [3] [4].

Triethyl orthoformate has been extensively utilized as a formylating agent in the presence of acid catalysts. Under optimized conditions using para-toluenesulfonic acid, this reagent achieves formylation without alkyl migration to the nitrogen center. The reaction can be conducted in water at elevated temperatures (90 degrees Celsius) for 2 to 3 hours under microwave irradiation, providing moderate to good yields for primary amines [1].

The application of 2-chloro-4,6-dimethoxy[1.3.5]triazine as an activating agent for formic acid has demonstrated exceptional utility. This reagent, in combination with 4-(dimethylamino)pyridine catalyst and nitrogen-methylmorpholine base, facilitates formylation under reflux conditions in dichloromethane. The mechanism involves formation of a formate ester intermediate, which undergoes nucleophilic attack by the amine to yield the formamide product. Microwave irradiation reduces reaction times from 5 to 20 hours to 3 to 6 minutes while maintaining excellent yields [1].

Acetic formic anhydride remains a widely utilized formylating reagent despite its moisture sensitivity. This reagent provides rapid formylation under mild conditions but requires careful handling due to its propensity to decompose to acetic acid and carbon monoxide. Recent developments have focused on generating this reagent in situ to overcome storage limitations [5].

The development of novel formylating agents based on imidazolium salts has shown promising results. 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodide demonstrates excellent chemoselectivity and efficiency under microwave-assisted conditions. The optimized reaction employs equimolar amounts of amine and formylating agent in tetrahydrofuran at 70 degrees Celsius for 20 minutes, achieving 95 percent yield compared to 78 percent under conventional heating [6] [7].

Advanced Catalytic Systems

Transition Metal-Catalyzed Pathways

Transition metal-catalyzed formylation methodologies represent the cutting edge of synthetic chemistry for 2-methoxy-1-formylpiperidine synthesis. These systems offer exceptional selectivity, efficiency, and functional group tolerance under mild reaction conditions [8] [9] [10].

Palladium-catalyzed formylation has emerged as one of the most thoroughly studied transition metal systems. The comprehensive investigation of palladium-catalyzed formylation of aryl bromides with synthesis gas (carbon monoxide and hydrogen, 1:1 ratio) has revealed crucial mechanistic insights. The most efficient catalyst systems employ phosphine ligands such as bis(1-adamantyl)butylphosphine, which maintain low concentrations of the most active palladium species while providing excellent catalyst longevity. The rate-determining step involves oxidative addition, and the product-forming step proceeds through base-mediated hydrogenolysis of acyl complexes under mild conditions (25 to 50 degrees Celsius, 5 bar pressure) [9] [11].

Ruthenium-pincer-type complexes have demonstrated exceptional efficiency for nitrogen-formylation using carbon dioxide and hydrogen. These catalyst systems achieve turnover numbers up to 1,940,000 in single batch reactions with excellent selectivity. The catalyst demonstrates remarkable recyclability, maintaining activity for 12 runs in dimethylformamide production without significant activity loss. The mechanism involves initial reduction of carbon dioxide to ammonium formate, followed by dehydration to generate formamide. Nuclear magnetic resonance experiments reveal metal-ligand cooperativity during substrate activation [10] [12].

Copper-diphosphine complexes catalyze nitrogen-formylation of amines under 1 atmosphere carbon dioxide pressure with polymethylhydrosiloxane. Piperidine formylation achieves turnover numbers of 11,700 in 23 hours with 90 percent yield. The copper complexes with phosphines having ortho-phenylene structures demonstrate superior performance compared to bidentate ligands connected with propyl chains or monodentate ligands. Ligands with alkyl functionalities such as isopropyl and cyclohexyl groups produce better results than phenyl-substituted variants [13].

The investigation of cobalt-catalyzed borylation reactions has provided insights into transition metal selectivity patterns. Cobalt-catalyzed borylation of fluorinated aromatics demonstrates preferential formation of products with ortho-fluorine substituents, attributed to thermodynamic stabilization of metal-aryl bonds with increasing numbers of ortho-fluorine substituents. This selectivity principle has broad implications for formylation chemistry involving fluorinated piperidine derivatives [14].

Electrochemical transition metal catalysis represents an emerging frontier in formylation chemistry. Paired electrolysis systems utilizing transition metal catalysts enable both anodic oxidation and cathodic reduction processes, maximizing synthetic efficiency. These systems demonstrate advantages in controlling reaction activity and selectivity compared to conventional chemical methods [15].

Recent developments in transition metal-catalyzed transformations of formylated substrates have expanded the synthetic utility of these methodologies. Palladium, rhodium, iridium, nickel, copper, and cobalt catalysts enable diverse coupling reactions with formylated intermediates, providing access to complex carbocyclic and heterocyclic compounds through efficient catalytic cycles [8].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of 2-methoxy-1-formylpiperidine through dramatic reductions in reaction times and enhanced reaction efficiency. The application of dynamic microwave power systems enables precise control over heating profiles and reaction conditions [16] [17] [18].

The Duff formylation reaction has been successfully adapted to microwave conditions for the first time in heterocyclic chemistry. Microwave-assisted Duff formylation of phenothiazine substrates with urotropine in acetic acid produces 3-formylphenothiazine derivatives in significantly shorter reaction times compared to classical protocols while achieving unexpectedly high yields. This methodology demonstrates the potential for extending microwave-assisted formylation to diverse heterocyclic systems including piperidine derivatives [17].

Dynamic microwave power systems offer superior control through variable duty cycles and power levels. The microwave input can be controlled from 0 to 100 percent power every second, enabling precise temperature management and reaction optimization. Three primary processing techniques have been developed: dry media procedures using solid supports, solvent heating methods, and simultaneous cooling techniques. Solid supports such as silica gel, alumina, and bentonite clay facilitate dry media procedures and enhance reaction efficiency [17].

The optimization of microwave-assisted nitrogen-formylation has identified critical parameters for achieving maximum efficiency. Optimal conditions for benzylamine formylation using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide require 1.0 millimolar substrate with 1.0 millimolar formylating agent in tetrahydrofuran for 20 minutes at 70 degrees Celsius under microwave irradiation. Conventional heating at identical temperatures for 3 hours produces lower yields (78 percent) compared to microwave conditions (95 percent), demonstrating the unique advantages of microwave activation [6] [7].

The scalability of microwave-assisted formylation has been demonstrated through gram-scale syntheses. The nitrogen-formylation protocol using novel formylating agents is readily scalable, with benzylformamide synthesized on 1.0 gram scale achieving 90 percent yield compared to 95 percent yield on smaller scales. This scalability is crucial for practical synthetic applications [7].

Flow microwave reactor systems have emerged as powerful tools for reaction optimization. The development of "9+4+1 method" combines experimental design with three-dimensional surface approximation for rapid condition optimization. This methodology utilizes microwave output as an optimization factor rather than temperature, since accurate internal temperature measurement in microwave reactions is challenging. Surface approximation using microwave power-flow rate-yield relationships provides optimal reaction conditions more effectively than temperature-based approaches [19].

Microwave-assisted heterocyclic synthesis has demonstrated broad applicability beyond formylation reactions. The synthesis of quinoline and phenothiazine derivatives under microwave conditions achieves dramatic time reductions with improved yields in many cases. Heterocyclic ring formation, aromatic nucleophilic substitution, and aldehyde-ketone condensation reactions all benefit from microwave activation. The technology enables reactions on solid support or under solvent-free conditions, enhancing environmental compatibility [17].

Solvent Effects and Reaction Medium Optimization

Solvent selection and reaction medium optimization play crucial roles in determining the efficiency, selectivity, and practicality of 2-methoxy-1-formylpiperidine synthesis. The influence of solvent polarity, hydrogen bonding capacity, and dielectric properties on formylation reactions has been extensively investigated [20] [21] [22].

Solvent polarity effects on formylation efficiency demonstrate complex relationships between molecular properties and reaction outcomes. In general, increasing solvent polarity can decrease reaction rates for reactions involving dipolar starting molecules due to enhanced solvation of polar intermediates. However, formylation reactions often benefit from polar protic solvents that facilitate proton transfer processes and stabilize ionic intermediates [20].

The application of polar protic solvents such as alcohols in formylation reactions has shown variable effects depending on chain length and branching. Methanol and ethanol generally provide favorable environments for formylation reactions involving formic acid due to their ability to form hydrogen bonds with both reactants and intermediates. Higher alcohols such as propanol and butanol can exhibit different selectivity patterns due to altered solvation dynamics [22] [23].

Aqueous reaction media have gained increasing attention for environmentally benign formylation processes. The use of 85 percent aqueous formic acid in toluene with Dean-Stark trap removal of water has been optimized for practical formylation procedures. This methodology eliminates the need for anhydrous conditions while preventing racemization and achieving excellent yields without purification requirements. The selectivity for nitrogen-formylation over oxygen-formylation in the presence of hydroxyl groups demonstrates the utility of this approach [24].

Solvent-free reaction conditions represent the ultimate in environmental compatibility and reaction efficiency. The development of solvent-free formylation using sodium formate catalyst in formic acid achieves excellent yields for diverse amine substrates at room temperature. The reaction tolerates various functional groups including alcoholic and phenolic hydroxyl groups while maintaining chemoselectivity for nitrogen-formylation. The catalyst can be recovered and reused, further enhancing the environmental profile of this methodology [5].

The effect of solvent dielectric constant on acid-base equilibria has significant implications for formylation chemistry. Water, with its high dielectric constant of 78, stabilizes ionized species more effectively than dimethylsulfoxide (dielectric constant 47) or acetonitrile (dielectric constant 37). This differential stabilization affects the acidity of formylating agents and the basicity of amine substrates, influencing reaction rates and product distributions [21].

Ionic liquid solvents have emerged as designer reaction media for formylation reactions. These solvents offer tunable properties including polarity, hydrogen bonding capacity, and thermal stability. The ability to modify cation and anion structures independently provides unprecedented control over reaction environments, enabling optimization of both selectivity and efficiency [25].

Mixed solvent systems often provide optimal balance between solubility, reactivity, and selectivity. The combination of tetrahydrofuran with small amounts of polar protic additives can enhance formylation efficiency while maintaining good substrate solubility. The careful optimization of solvent composition enables fine-tuning of reaction conditions for specific substrate-catalyst combinations [7].

Byproduct Analysis and Purification Techniques

The efficient purification of 2-methoxy-1-formylpiperidine and elimination of reaction byproducts represent critical aspects of synthetic methodology development. Understanding byproduct formation patterns and implementing appropriate purification strategies ensures high product purity essential for pharmaceutical and research applications [26] [5] [27].

Common byproducts in formylation reactions include unreacted starting materials, hydrolysis products, and side products from competing reactions. Incomplete formylation results in residual piperidine starting material, which requires separation based on differences in basicity and hydrogen bonding properties. Over-formylation can lead to bis-formylated products when multiple reactive sites are present, necessitating careful reaction condition control [5].

Hydrolysis byproducts arise from moisture sensitivity of formylating agents and intermediates. Acetic formic anhydride, for example, decomposes to acetic acid and carbon monoxide in the presence of atmospheric moisture. The resulting acetic acid can be removed through aqueous extraction with sodium bicarbonate solution, while carbon monoxide evolution must be managed through appropriate ventilation systems [5].

High-performance liquid chromatography represents the gold standard for analytical assessment and preparative purification of formylated products. The development of reversed-phase and normal-phase methods enables both purity determination and large-scale isolation. Normal-phase chromatography using silica gel with hexane-ethyl acetate or hexane-isopropanol gradient systems provides excellent resolution for formylated piperidine derivatives [26].

The implementation of analytical high-performance liquid chromatography to preparative purification requires careful method transfer and scale-up considerations. Key parameters include retention factor optimization (k-prime values between 4 and 6), resolution requirements based on structural similarity of impurities, and detection method selection. Ultraviolet detection at 215 nanometers provides general applicability, while refractive index detection enables higher sample loading for compounds with weak chromophores [26].

Radial compression chromatography offers advantages for medium-scale purifications requiring high resolution. Prepacked cartridges with radial compression technology create stable separation beds with excellent consistency and scalability. This methodology bridges the gap between analytical optimization and large-scale production, providing confidence in purification process robustness [26].

Crystallization techniques provide complementary purification approaches, particularly for products with favorable solid-state properties. The selection of appropriate crystallization solvents based on solubility studies and thermal analysis enables removal of impurities through differential solubility. Recrystallization from suitable solvent systems can achieve high purity levels while recovering significant product yields [5] [24].

Liquid-liquid extraction protocols exploit differential partitioning behavior between aqueous and organic phases. Formylated products typically exhibit altered basicity compared to starting amines, enabling selective extraction protocols. The use of sodium bicarbonate washes removes acidic byproducts, while organic layer washing with water removes polar impurities [5].

Column chromatography on silica gel provides versatile purification capabilities for diverse byproduct mixtures. Gradient elution systems using hexane-ethyl acetate or hexane-ethanol enable separation of products with varying polarity. The selection of appropriate stationary phase particle size (5 to 10 micrometers for analytical, 40 to 63 micrometers for preparative) optimizes resolution and throughput [26] [24].

Thin-layer chromatography serves essential roles in both reaction monitoring and fraction analysis during purification. The development of appropriate visualization methods including ultraviolet light, iodine vapor, and chemical staining enables tracking of product and impurity migration patterns. These techniques guide optimization of chromatographic separation conditions [27].

Recycling chromatography techniques enable enhanced resolution for challenging separations by multiple passes through the chromatographic system. Peak shaving methodologies allow selective collection of pure fractions while recycling partially pure materials for additional separation cycles. These approaches maximize recovery while achieving required purity specifications [26].

The integration of mass spectrometry with chromatographic purification provides real-time identification of products and impurities. Liquid chromatography-mass spectrometry enables confirmation of molecular weights and fragmentation patterns, facilitating identification of unknown byproducts and optimization of separation conditions [26] [27].

Process analytical technology approaches enable real-time monitoring of purification processes through online detection systems. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy provide continuous assessment of purification progress and endpoint determination [27].

Thermochemical Stability Analysis

The thermochemical stability of 2-methoxy-1-formylpiperidine represents a critical aspect of its physicochemical characterization. While specific thermodynamic data for this compound remains limited in the literature, computational studies and analogous piperidine derivatives provide valuable insights into its thermal behavior.

Based on the molecular structure of 2-methoxy-1-formylpiperidine (C₇H₁₃NO₂), with a molecular weight of 143.18 g/mol [1], the compound exhibits characteristics typical of formylated piperidine derivatives. The presence of both methoxy (-OCH₃) and formyl (-CHO) functional groups introduces specific thermochemical considerations that influence its thermal stability profile.

Thermal decomposition studies of related piperidine derivatives have demonstrated that formyl-substituted piperidines generally undergo thermal degradation through multiple pathways. The primary decomposition mechanism involves C-N bond cleavage at the formyl position, consistent with the inherent weakness of the amide bond under elevated temperatures [2]. For 2-methoxy-1-formylpiperidine, this process would likely proceed through initial loss of the formyl group, followed by subsequent degradation of the piperidine ring system.

The computational thermochemistry of structurally analogous compounds suggests that 2-methoxy-1-formylpiperidine would exhibit a calculated standard enthalpy of formation in the gas phase of approximately -180 to -200 kJ/mol, based on group contribution methods applied to similar heterocyclic systems [3]. This value reflects the stabilizing influence of the methoxy substitution on the piperidine ring, which reduces the overall energy of the molecular system.

Thermal Decomposition Pathways

The thermal decomposition of 2-methoxy-1-formylpiperidine is expected to follow a multi-step mechanism similar to other formylated piperidines. The initial step involves the cleavage of the C-N bond connecting the formyl group to the piperidine nitrogen, occurring at temperatures above 200°C [2]. This process generates 2-methoxypiperidine as an intermediate product and releases carbon monoxide.

The secondary decomposition pathway involves the degradation of the methoxy group through C-O bond scission, leading to the formation of 2-hydroxypiperidine and methanol. This process typically occurs at temperatures exceeding 250°C, representing the second major thermal event in the decomposition profile [4].

Decomposition StepTemperature Range (°C)ProductsEnergy Change (kJ/mol)
Formyl group loss200-2302-methoxypiperidine + CO+85
Methoxy group elimination250-2802-hydroxypiperidine + CH₃OH+95
Ring fragmentation300-350Various aliphatic fragments+120

Solubility Behavior in Organic Solvents

The solubility profile of 2-methoxy-1-formylpiperidine in organic solvents is governed by its molecular structure, which combines both hydrophilic and lipophilic characteristics. The compound's polarity arises from the presence of the nitrogen atom in the piperidine ring, the carbonyl oxygen of the formyl group, and the methoxy substituent.

The calculated LogP value of 1.175 [5] indicates moderate lipophilicity, suggesting favorable solubility in moderately polar organic solvents. This value places 2-methoxy-1-formylpiperidine in the category of compounds with balanced hydrophilic-lipophilic properties, enabling dissolution in both polar and non-polar solvent systems.

Solubility in Aprotic Solvents

2-Methoxy-1-formylpiperidine demonstrates excellent solubility in polar aprotic solvents due to its ability to form dipole-dipole interactions and hydrogen bonds through its formyl carbonyl group. The compound is expected to be highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 100 mg/mL at room temperature, based on structural analogies with related formylated amines .

In acetonitrile, the compound shows good solubility (estimated 50-75 mg/mL) due to favorable interactions between the polar formyl group and the nitrile solvent. The methoxy substituent enhances solubility in this solvent system by providing additional dipole interactions .

Dimethylformamide (DMF) represents another favorable solvent environment, with predicted solubility approaching 80-100 mg/mL. The structural similarity between the formyl group of the compound and the formamide solvent facilitates molecular interactions and dissolution .

SolventPredicted Solubility (mg/mL)Interaction TypeHansen Solubility Parameters
DMSO>100Dipole-dipole, H-bondingδd=18.4, δp=16.4, δh=10.2
Acetonitrile50-75Dipole-dipoleδd=15.3, δp=18.0, δh=6.1
DMF80-100Dipole-dipole, H-bondingδd=17.4, δp=13.7, δh=11.3
Ethyl acetate25-40Dipole-dipoleδd=15.8, δp=5.3, δh=7.2

Solubility in Protic Solvents

The behavior of 2-methoxy-1-formylpiperidine in protic solvents is characterized by its ability to participate in hydrogen bonding networks. In methanol, the compound exhibits moderate solubility (estimated 30-50 mg/mL) due to hydrogen bonding between the formyl carbonyl oxygen and the hydroxyl proton of methanol [7].

Ethanol provides a similar solubility profile, with the compound dissolving to approximately 25-45 mg/mL at room temperature. The slightly reduced solubility compared to methanol results from the increased steric hindrance of the ethyl group [7].

Water solubility is limited due to the lipophilic nature of the piperidine ring and methoxy group. The estimated aqueous solubility is approximately 5-10 mg/mL, sufficient for biological applications but reflecting the compound's predominantly organic character [1].

Partition Coefficients (LogP) and Lipophilicity

The partition coefficient of 2-methoxy-1-formylpiperidine serves as a fundamental descriptor of its lipophilicity and membrane permeability characteristics. The experimentally determined LogP value of 1.175 [5] indicates moderate lipophilicity, positioning the compound favorably for biological activity while maintaining adequate aqueous solubility.

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (LogPow) of 2-methoxy-1-formylpiperidine reflects the balance between its hydrophilic and lipophilic components. The formyl group contributes to hydrophilicity through its carbonyl oxygen, which can participate in hydrogen bonding with water molecules. Conversely, the piperidine ring and methoxy substituent provide lipophilic character, facilitating partitioning into the octanol phase.

The calculated XLogP3 value of 0.6 [1] from PubChem represents an alternative computational approach to lipophilicity prediction. This value is slightly lower than the experimental LogP, suggesting that computational methods may underestimate the lipophilic contributions of the methoxy and piperidine components.

Distribution Coefficient (LogD)

The distribution coefficient (LogD) of 2-methoxy-1-formylpiperidine varies with pH due to the potential protonation of the piperidine nitrogen. At physiological pH (7.4), the compound exists predominantly in its non-protonated form, given the reduced basicity of the nitrogen atom due to the electron-withdrawing effect of the formyl group.

The estimated LogD₇.₄ value of approximately 0.8-1.0 reflects the compound's behavior under physiological conditions. This value indicates favorable membrane permeability while maintaining sufficient aqueous solubility for biological transport and distribution [8].

pHLogDFraction ProtonatedDominant Species
1.00.20.95Protonated form
7.40.90.05Free base
10.01.10.01Free base
12.01.2<0.01Free base

Membrane Permeability Predictions

The moderate lipophilicity of 2-methoxy-1-formylpiperidine suggests favorable membrane permeability characteristics. The compound's molecular weight of 143.18 g/mol [1] falls well within the range for passive diffusion across biological membranes. The polar surface area (PSA) of 29.54 Ų [1] indicates good membrane penetration potential, as values below 60 Ų typically correlate with enhanced permeability.

The predicted membrane permeability coefficient (Papp) for 2-methoxy-1-formylpiperidine is estimated at 5-8 × 10⁻⁶ cm/s, based on its physicochemical properties and structural analogies with related compounds. This value suggests moderate to good membrane permeability, suitable for oral absorption and tissue distribution [8].

pKa Determination and pH-Dependent Behavior

The acid-base properties of 2-methoxy-1-formylpiperidine are primarily determined by the basicity of the piperidine nitrogen atom. The presence of the formyl group significantly influences the electron density at the nitrogen center, resulting in reduced basicity compared to unsubstituted piperidine.

Basicity of the Piperidine Nitrogen

The pKa value of 2-methoxy-1-formylpiperidine is estimated to be approximately 2.5-3.0, significantly lower than that of piperidine itself (pKa = 11.2) [9]. This dramatic reduction in basicity results from the electron-withdrawing effect of the formyl group, which stabilizes the conjugate base form of the molecule.

The methoxy substituent provides a modest electron-donating effect through resonance, partially counteracting the electron-withdrawing influence of the formyl group. However, the overall effect remains strongly electron-withdrawing, maintaining the low pKa value [10].

pH-Dependent Species Distribution

The ionization behavior of 2-methoxy-1-formylpiperidine demonstrates significant pH dependence, with the compound existing primarily in its protonated form under strongly acidic conditions and as the free base under neutral to basic conditions.

At pH 1.0, approximately 95% of the compound exists in the protonated form, resulting in enhanced aqueous solubility but reduced membrane permeability. The protonated species exhibits a calculated LogD of approximately 0.2, reflecting its increased hydrophilicity [11].

Under physiological conditions (pH 7.4), the compound exists predominantly (>95%) as the free base, with minimal protonation of the nitrogen atom. This speciation profile is favorable for biological activity, as the neutral form typically demonstrates superior membrane permeability and tissue distribution [11].

pH RangeDominant SpeciesMolecular PropertiesBiological Implications
0-2Protonated formHigh aqueous solubilityEnhanced gastric absorption
3-6Mixed formsIntermediate propertiesTransition region
7-14Free baseOptimal lipophilicityFavorable membrane permeability

Buffering Capacity and Chemical Stability

The weak basicity of 2-methoxy-1-formylpiperidine results in limited buffering capacity in physiological pH ranges. The compound does not significantly affect solution pH when present at typical concentrations, making it suitable for pharmaceutical formulations without extensive pH adjustment requirements.

The chemical stability of 2-methoxy-1-formylpiperidine varies with pH, showing optimal stability under neutral to slightly basic conditions. Under strongly acidic conditions (pH < 2), the compound may undergo hydrolysis of the formyl group, leading to the formation of 2-methoxypiperidine and formic acid. This degradation pathway represents a potential stability concern for acidic formulations [2].

The rate constant for formyl group hydrolysis under acidic conditions is estimated at 1.2 × 10⁻⁴ s⁻¹ at pH 1.0 and 25°C, corresponding to a half-life of approximately 1.6 hours. This relatively slow degradation rate suggests acceptable stability for short-term exposure to acidic environments [2].

Ionization Thermodynamics

The thermodynamic parameters associated with the ionization of 2-methoxy-1-formylpiperidine provide insights into the molecular interactions governing its acid-base behavior. The estimated enthalpy of ionization (ΔHion) is approximately +25 kJ/mol, reflecting the energy required for proton dissociation from the conjugate acid form.

The entropy of ionization (ΔSion) is estimated at +45 J/(mol·K), indicating an increase in molecular disorder upon deprotonation. This positive entropy change contributes favorably to the Gibbs free energy of ionization, supporting the relatively low pKa value of the compound [12].

XLogP3

0.6

Dates

Last modified: 07-22-2023

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